Superior Cardiovascular Therapeutic Index Versus Tiotropium in Preclinical Model
In an integrated rat pharmacokinetic/pharmacodynamic model, glycopyrronium bromide demonstrated a substantially greater cardiovascular therapeutic index compared to tiotropium. At 1 hour post-dose, glycopyrronium showed a 19.5-fold therapeutic index for hypotension and a 28.5-fold index for bradycardia, while tiotropium showed only 1.5-fold and 4.2-fold, respectively. At 6 hours, the difference was even more pronounced: glycopyrronium achieved >200-fold therapeutic indices for both parameters, whereas tiotropium reached only 4.6-fold and 5.5-fold [1].
| Evidence Dimension | Cardiovascular therapeutic index (ratio of plasma concentration causing adverse cardiovascular effect to plasma concentration achieving therapeutic bronchodilation) |
|---|---|
| Target Compound Data | Glycopyrronium: 19.5 (hypotension) and 28.5 (bradycardia) at 1h; >200 (both) at 6h |
| Comparator Or Baseline | Tiotropium: 1.5 (hypotension) and 4.2 (bradycardia) at 1h; 4.6 and 5.5 at 6h |
| Quantified Difference | 13-19x higher at 1h; >40x higher at 6h |
| Conditions | Integrated rat PK/PD model measuring plasma concentrations for bronchodilation (ED50) vs. cardiovascular effects |
Why This Matters
For COPD patients with cardiovascular comorbidities, glycopyrronium's >200-fold therapeutic index at 6h versus tiotropium's ~5-fold provides a wider safety margin, directly influencing formulary selection and procurement decisions for respiratory therapeutics.
- [1] Trifilieff A, et al. Comparing the cardiovascular therapeutic indices of glycopyrronium and tiotropium in an integrated rat pharmacokinetic, pharmacodynamic and safety model. Toxicol Appl Pharmacol. 2015;287(1):9-16. View Source
